Cas no 23458-04-0 ((+-)-trans-Khellacton)

(+-)-trans-Khellacton structure
Product name:(+-)-trans-Khellacton
(+-)-trans-Khellacton Chemical and Physical Properties
Names and Identifiers
-
- (+-)-trans-Khellacton
- (+-)-trans-khellactone
- (+/-)-3',4'-trans-dihydroxy-7,8-pyranocoumarin
- (+/-)-trans-khellactone
- (-)-(3'R,4'S)-khellactone
- (-)-trans-Khellacton
- (-)-trans-khellactone
- trans-kellactone
- trans-Khellacton
- trans-khellactone
- (9R,10S)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one
- [ "" ]
- AKOS040762443
- UNII-CIJ6HK1AGB
- Khellactone, trans-(+/-)-
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9alpha,10beta-dihydroxy-8,8-dimethyl-
- CIJ6HK1AGB
- trans-(-)-Khellactone
- XK163681
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10S)-
- MLS002472926
- (9R)-8,8-Dimethyl-9alpha,10beta-dihydroxy-9,10-dihydro-2H,8H-benzo[1,2-b
- (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
- 15575-68-5
- CHEMBL72096
- UNII-17SSV9BI4T
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R-trans)-
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, (9R,10S)-rel-
- Rel-(9R,10S)-9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one
- 23458-04-0
- Khellactone, trans-(-)-
- trans-(+/-)-Khellactone
- SMR001397037
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, trans-
- (9R,10S)-9,10-Dihydro-9,10-dihydroxy-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-2-one
- HMS2198O10
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-2-one, 9,10-dihydro-9,10-dihydroxy-8,8-dimethyl-, trans-(-)-
- 17SSV9BI4T
- 2H,8H-BENZO(1,2-B:3,4-B')DIPYRAN-2-ONE, 9,10-DIHYDRO-9.ALPHA.,10.BETA.-DIHYDROXY-8,8-DIMETHYL-
-
- Inchi: InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3
- InChI Key: HKXQUNNSKMWIKJ-UHFFFAOYSA-N
- SMILES: CC1(C(C(c2c(ccc3c2oc(=O)cc3)O1)O)O)C
Computed Properties
- Exact Mass: 262.084
- Monoisotopic Mass: 262.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76A^2
- XLogP3: 0.8
Experimental Properties
- Color/Form: Powder
- Density: 1.399±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 184.5-186.0 ºC
- Boiling Point: 424.8±45.0 °C at 760 mmHg
- Flash Point: 162.4±22.2 °C
- Solubility: Slightly soluble (2.9 g/l) (25 º C),
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(+-)-trans-Khellacton Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(+-)-trans-Khellacton Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38490-5mg |
(+-)-trans-Khellacton |
23458-04-0 | 5mg |
¥4640.0 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38490-5 mg |
(+-)-trans-Khellacton |
23458-04-0 | 5mg |
¥4000.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5165-1 mg |
trans-Khellactone |
23458-04-0 | 1mg |
¥2035.00 | 2022-02-28 | ||
TargetMol Chemicals | TN5165-5mg |
trans-Khellactone |
23458-04-0 | 5mg |
¥ 3230 | 2024-07-19 | ||
TargetMol Chemicals | TN5165-1 ml * 10 mm |
trans-Khellactone |
23458-04-0 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 | ||
TargetMol Chemicals | TN5165-1 mL * 10 mM (in DMSO) |
trans-Khellactone |
23458-04-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
A2B Chem LLC | AF36283-5mg |
trans-Khellactone |
23458-04-0 | 98.0% | 5mg |
$577.00 | 2024-04-20 | |
TargetMol Chemicals | TN5165-5 mg |
trans-Khellactone |
23458-04-0 | 98% | 5mg |
¥ 3,230 | 2023-07-10 |
(+-)-trans-Khellacton Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
23458-04-0 ((+-)-trans-Khellacton) Related Products
- 1160246-14-9(ethyl 3-methyl-6-oxo-1-phenyl-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate)
- 897470-83-6(6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole)
- 2356810-86-9(2-[1-(Acetamidomethyl)cyclopropyl]acetic acid)
- 864926-92-1(ethyl 2-(4-bromobenzamido)-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 2172281-91-1(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-oxopiperazin-1-yl}acetic acid)
- 1890347-74-6(2-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol)
- 1879494-81-1(3-(2-Chloro-5-fluorophenoxy)propane-1-sulfonyl chloride)
- 852167-23-8(ethyl 2-(2-{5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamido)acetate)
- 1416438-43-1(3-cyclopropyloxolan-3-ol)
- 1823323-24-5((6-bromo-2,3-difluoro-phenyl)methyl methanesulfonate)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
